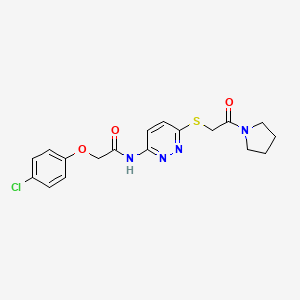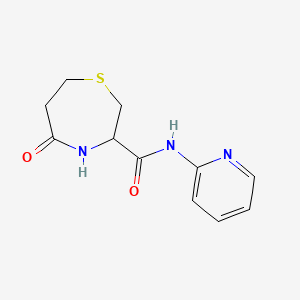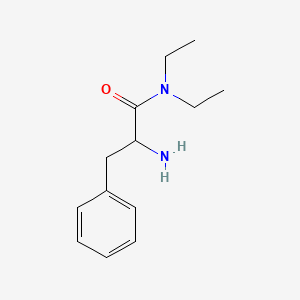
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent molecule that can be used as a probe for various biological and chemical applications.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate involves the interaction of the pyrene moiety with the target molecule. The fluorescence intensity of the compound is dependent on the microenvironment of the pyrene moiety. When the compound binds to a target molecule, the microenvironment changes, leading to a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the binding of the compound to the target molecule.
Biochemical and Physiological Effects:
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has no known biochemical or physiological effects. It is a non-toxic compound that can be used in various biological and chemical applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is its high sensitivity and selectivity for detecting target molecules. It can be used in a wide range of biological and chemical applications. However, one of the limitations of this compound is its photobleaching properties, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the use of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate in scientific research. One direction is to develop new derivatives of the compound with improved photostability and sensitivity. Another direction is to use the compound in the development of biosensors for detecting various diseases. In addition, the compound can be used in the development of new drugs for treating various diseases.
Conclusion:
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. It can be used as a probe for various biological and chemical applications. The synthesis method of the compound is relatively simple, and it has no known biochemical or physiological effects. While the compound has several advantages, its photobleaching properties limit its use in long-term experiments. However, there are several future directions for the use of this compound in scientific research, including the development of new derivatives and the use in biosensors and drug development.
Synthesis Methods
The synthesis of 1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate involves the reaction of pyrene-1-carbaldehyde with diethyl malonate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form the desired product. The purity and yield of the product can be improved by recrystallization.
Scientific Research Applications
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate has been used as a fluorescent probe for various biological and chemical applications. It can be used to study the binding of small molecules to proteins, DNA, and RNA. It can also be used to study the interaction between lipids and membranes. In addition, it has been used as a sensor for detecting metal ions and pH changes.
properties
IUPAC Name |
diethyl 2-(pyren-1-ylmethylidene)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)22(17)21(15)16/h5-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXKPQCVESDHLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(pyren-1-ylmethylidene)propanedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)
![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)
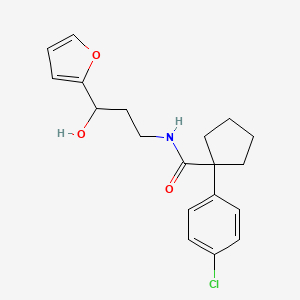
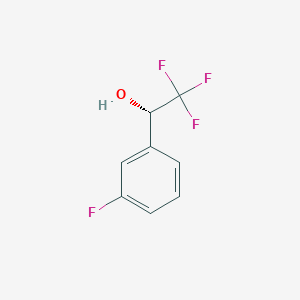
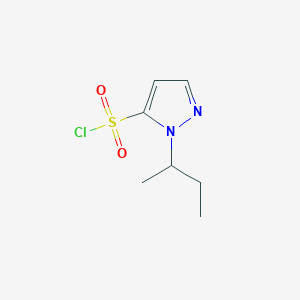
![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)
![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)
